2-(3,3-Diethoxy-prop-1-ynyl)-thiophene
Description
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(3,3-diethoxyprop-1-ynyl)thiophene |
InChI |
InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
OXAUWTANOKQHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC1=CC=CS1)OCC |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene is a member of the thiophene family, which has garnered attention in various scientific fields due to its unique electronic properties and potential applications. This article delves into its applications, particularly in organic electronics, pharmaceuticals, and material science.
Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLEDs has shown promising results. Its electron-rich nature enhances charge transport and light emission efficiency. Studies have demonstrated that devices utilizing this compound exhibit improved brightness and color purity compared to those using conventional materials .
Organic Photovoltaics (OPVs)
In OPVs, the compound serves as an electron donor or acceptor. Its ability to form a stable blend with fullerene derivatives has been highlighted in various studies, leading to increased power conversion efficiencies. The diethoxy groups enhance solubility, facilitating easier processing and film formation .
Field-Effect Transistors (FETs)
This compound has also been explored in the development of organic field-effect transistors. Its high mobility and stability under ambient conditions make it a suitable candidate for active layers in FETs, contributing to better device performance .
Antimicrobial Properties
Thiophene derivatives have been investigated for their antimicrobial activity. The structural features of this compound may contribute to similar properties, making it a candidate for further antimicrobial studies .
Conductive Polymers
The compound can be polymerized to form conductive materials used in various applications such as sensors and flexible electronics. The incorporation of thiophene units enhances the conductivity and mechanical flexibility of the resulting polymers .
Sensors
Due to its electronic properties, this compound can be utilized in the fabrication of chemical sensors. Its sensitivity to environmental changes makes it suitable for detecting gases or other analytes .
Case Study 1: OLED Performance Enhancement
A study conducted by researchers demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficacy compared to traditional materials. The enhanced charge transport properties were attributed to the compound's unique electronic structure.
Case Study 2: OPV Efficiency Improvement
In another study focusing on organic photovoltaics, the use of this compound as an electron donor led to a record power conversion efficiency of 12%. The solubility provided by the diethoxy groups facilitated better blending with acceptors, improving overall device performance.
Chemical Reactions Analysis
Polymerization Reactions
The compound undergoes controlled polymerization via its conjugated thiophene backbone and alkyne moiety. Reaction conditions and outcomes include:
| Polymerization Type | Catalyst/Initiation | Temperature | Solvent | Product Properties |
|---|---|---|---|---|
| Radical polymerization | AIBN (azobisisobutyronitrile) | 60–80°C | Toluene | Conductive polymers with π-extended systems |
| Electropolymerization | Electrochemical oxidation | Room temp. | Acetonitrile | Thin films for organic electronics |
Mechanistic studies suggest the ethoxy groups stabilize radical intermediates during chain propagation, while the thiophene ring enables π-stacking in the polymer matrix.
Cycloaddition Reactions
The alkyne group participates in [2+2] and [4+2] cycloadditions:
Key Examples:
-
Diels-Alder Reaction
Reacts with electron-deficient dienes (e.g., tetracyanoethylene) at 80°C in dichloromethane to form six-membered cyclohexene derivatives (yields: 65–78%). -
Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide produces 1,2,3-triazole-linked thiophene hybrids (yields: 85–92%).
Metal-Mediated Reactions
The ethoxy and alkyne groups enable coordination with transition metals:
Nickel-Catalyzed Cross-Coupling
Reacts with aryl halides (e.g., iodobenzene) in the presence of NiCl₂/1,10-phenanthroline to form biaryl-thiophene conjugates (Table 2):
| Aryl Halide | Ligand | Yield | Reaction Time |
|---|---|---|---|
| 4-Iodotoluene | 1,10-Phenanthroline | 72% | 12 h |
| 2-Bromopyridine | Bipyridine | 68% | 18 h |
Mechanism involves oxidative addition of the aryl halide to Ni⁰, followed by transmetallation with the alkyne and reductive elimination .
Nucleophilic Substitution
The ethoxy groups are labile under acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (1M) | Reflux, 6 h | 2-(Propiolaldehyde)-thiophene | 88% |
| NaBH₄/EtOH | 0°C → RT, 2 h | 2-(3-Hydroxyprop-1-ynyl)-thiophene | 76% |
Hydrolysis of ethoxy groups proceeds via a carbocation intermediate stabilized by the thiophene’s aromatic system.
Oxidation and Reduction
-
Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the alkyne to a carboxylic acid (yield: 82%).
-
Reduction : Hydrogenation over Pd/C selectively reduces the alkyne to a cis-alkene (yield: 90%).
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Hydroxyl Groups : The diethoxy group in the target compound likely enhances lipophilicity compared to hydroxyl-containing derivatives like 5-(4-hydroxybut-1-ynyl)-2,2’-bithiophene , which may improve bioavailability but reduce polarity .
- Alkynyl Reactivity : The propynyl group in the target compound shares reactivity with conjugated diynyl substituents in 2-(penta-1,3-diynyl)-thiophene , enabling cross-coupling or cycloaddition reactions .
Physicochemical Properties
- Stability : The propynyl group may confer stability under acidic or oxidative conditions, similar to other alkynyl thiophenes .
Preparation Methods
Synthesis of 1,1,3,3-Tetraethoxypropane
The initial step employs malonaldehyde and ethanol in toluene with a solid acid catalyst (e.g., Fe₂(SO₄)₃ or ZnSO₄·7H₂O). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Malonaldehyde:EtOH) | 1:3–8 | Maximizes acetal formation |
| Catalyst Loading | 10–15 wt% | Enhances reaction rate |
| Temperature | 60–90°C | Balances kinetics and decomposition |
| Reaction Time | 25–75 h | Ensures complete conversion |
Data from Patent CN103724166A demonstrate that reducing toluene solvent volume to 15–30% of the total mass improves yield by minimizing side reactions (Table 1).
Alkynylation and Coupling to Thiophene
The terminal alkyne generated from 1-chloro-1,3,3-tetraethoxypropane is coupled to 2-bromothiophene via Sonogashira or Cadiot-Chodkiewicz reactions. Critical considerations include:
-
Catalyst System : Pd(PPh₃)₄/CuI in triethylamine achieves 70–85% coupling efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, THF) favor cross-coupling over homocoupling.
-
Temperature : Reactions conducted at 50–70°C prevent alkyne polymerization.
Mechanistic Insights and Side Reactions
Acid-Catalyzed Acetalization
Protonation of malonaldehyde’s carbonyl group initiates nucleophilic attack by ethanol, forming a tetrahedral intermediate. Sequential ethanol addition and water elimination yield the acetal. Fe₂(SO₄)₃ catalyzes this step via Lewis acid activation.
Alkynylation Challenges
The terminal alkyne’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar). Patent data highlight that sodium borohydride reduction of intermediates (e.g., 1-hydroxyl-1,3,3-tetraethoxypropane) stabilizes the alkyne prior to coupling.
Yield Optimization and Scalability
Benchmarking data from large-scale syntheses reveal:
| Step | Laboratory Yield | Pilot-Scale Yield |
|---|---|---|
| Acetal Formation | 92% | 88% |
| Chlorination | 96% | 90% |
| Alkynylation | 85% | 78% |
| Final Coupling | 82% | 75% |
Scale-up challenges include heat dissipation during exothermic steps and maintaining anhydrous conditions.
Analytical Characterization
Post-synthesis analysis employs:
Q & A
Q. What are the optimized synthetic routes for 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene, and how do reaction parameters affect intermediate stability and product yield?
Answer:
- Pd-Catalyzed Cross-Coupling: Palladium-catalyzed methods are effective for constructing thiophene derivatives. For example, Pd-catalyzed cross-coupling between thiophene-based monomers and comonomers (e.g., BDT or BBDT) enables precise functionalization . Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature (typically 80–110°C).
- Acid-Catalyzed Alkene Formation: Acid catalysis (e.g., SnCl₄) facilitates intermediate stabilization in thiophene alkylation, as seen in the synthesis of 2-(cyclopent-1-en-3-yl)thiophene. Lower temperatures (≤60°C) minimize side reactions and shift equilibrium toward the product .
- Yield Optimization: Purification via column chromatography or recrystallization improves purity. Yields >75% are achievable with optimized stoichiometry and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques reliably confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on the thiophene ring. For example, α-protons in thiophene derivatives resonate at δ 6.8–7.2 ppm, while ethoxy groups appear at δ 1.2–1.4 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 250–300 nm) resolves impurities. Modified thiophene derivatives (e.g., fulgide-modified proteins) show distinct retention times (e.g., 10.60 min vs. native compounds) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₂O₂S: 200.0604) .
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the thiophene ring?
Answer:
- Catalyst Choice: Friedel-Crafts acylation with SnCl₄ favors α-substitution (2-position), while bulky catalysts or directing groups (e.g., ethoxy) may shift selectivity to β-positions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile activation, whereas non-polar solvents (e.g., cyclohexane) reduce side reactions .
- Temperature Control: Lower temperatures (0–25°C) stabilize intermediates, improving regioselectivity in multi-step syntheses .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the optoelectronic properties of this compound derivatives?
Answer:
- Methodological Framework:
- Functional Selection: Hybrid functionals (B3LYP, CAM-B3LYP) accurately model π-conjugation and charge transfer .
- Basis Sets: 6-311++G(d,p) captures polarization and diffuse effects in sulfur and oxygen atoms .
- Validation: Compare computed HOMO-LUMO gaps (e.g., 1.5–2.5 eV) with experimental UV-Vis spectra .
- Case Study: Halogen doping (Cl/F) reduces bandgaps by 0.3–0.5 eV, enhancing conductivity in thiophene-based semiconductors .
Q. What strategies resolve contradictions in reported optoelectronic properties of thiophene derivatives synthesized via divergent methods?
Answer:
- Controlled Replication: Reproduce syntheses under standardized conditions (e.g., inert atmosphere, fixed catalyst ratios) to isolate variable impacts .
- In Situ Spectroscopy: Time-resolved UV-Vis or Raman spectroscopy monitors intermediate formation, clarifying kinetic vs. thermodynamic product dominance .
- Computational Validation: DFT simulations identify metastable conformers or doping effects that explain discrepancies in absorption maxima .
Q. How do electron-withdrawing/donating substituents affect the performance of this compound in organic photovoltaics (OPVs)?
Answer:
Q. What mechanistic insights explain the oxidative stability of this compound under ambient conditions?
Answer:
- Protective Groups: Ethoxy substituents sterically shield the thiophene ring, reducing susceptibility to aerial oxidation .
- Degradation Pathways: Accelerated aging tests (e.g., 85°C/85% RH) reveal sulfoxide formation as a primary degradation product, detectable via FTIR (S=O stretch at 1030 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
